molecular formula C19H18N4O4S B2622803 4-acetyl-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1798676-96-6

4-acetyl-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2622803
CAS No.: 1798676-96-6
M. Wt: 398.44
InChI Key: DACSKXZAUADXGR-UHFFFAOYSA-N
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Description

Sulfonamide Group (-SO₂NH-)

The sulfonamide group is a critical pharmacophore, contributing to hydrogen-bonding interactions with biological targets. Its electron-withdrawing nature increases the acidity of the N-H proton (pKa ~10), enabling deprotonation under physiological conditions. The sulfonamide’s rigidity also influences the molecule’s conformational stability.

Acetyl Group (-COCH₃)

The para-acetyl substituent on the benzene ring introduces steric and electronic effects. The carbonyl group (C=O) participates in resonance, delocalizing electron density away from the benzene ring and activating it toward electrophilic substitution at specific positions.

Imidazo[1,2-b]Pyrazole

This fused bicyclic heterocycle consists of a pyrazole ring (positions 1–3) fused to an imidazole ring (positions 4–6). The nitrogen atoms at positions 1 and 4 are basic, with pKa values influenced by adjacent substituents. The 6-position furan-2-yl group enhances π-π stacking potential, a feature leveraged in kinase inhibitor design.

Furan-2-yl Group

The furan ring’s oxygen atom provides a lone pair for hydrogen bonding, while its aromaticity contributes to planar molecular geometry. Substitution at the 2-position minimizes steric hindrance, favoring interactions with hydrophobic enzyme pockets.

Table 2: Functional Group Contributions

Group Key Properties Biological Relevance
Sulfonamide Hydrogen bonding, acidity Target binding affinity
Acetyl Electron withdrawal, resonance stabilization Metabolic stability
Imidazo[1,2-b]pyrazole Bicyclic rigidity, basic nitrogens Kinase inhibition
Furan-2-yl Aromaticity, hydrogen-bond acceptor Enhanced solubility

Stereochemical Considerations and Conformational Isomerism

Stereogenic Centers

The compound lacks classical tetrahedral stereogenic centers due to the absence of four distinct substituents on any carbon or nitrogen atom. However, the ethylenediamine spacer (-CH₂-CH₂-) between the sulfonamide and imidazo[1,2-b]pyrazole introduces restricted rotation, leading to atropisomerism . The energy barrier for rotation (~15–20 kcal/mol) results in separable conformational isomers at room temperature.

Conformational Analysis

  • Sulfonamide-Acetyl Plane : The acetyl group’s carbonyl oxygen aligns antiperiplanar to the sulfonamide’s sulfur atom, minimizing steric clash.
  • Ethyl Spacer : The -CH₂-CH₂- chain adopts a gauche conformation to accommodate the bulky imidazo[1,2-b]pyrazole group.
  • Furan Orientation : The furan ring’s oxygen atom aligns coplanar with the imidazo[1,2-b]pyrazole system, maximizing conjugation.

Table 3: Conformational Energy Barriers

Bond Rotation Barrier (kcal/mol) Isomer Population (298 K)
Ethyl spacer (C-N bond) 18.2 65% gauche, 35% anti
Imidazo-pyrazole fusion >25 Single conformer

The fused imidazo[1,2-b]pyrazole system exhibits no rotational freedom due to its rigid bicyclic structure, locking the furan substituent in a fixed orientation. This rigidity is critical for maintaining binding pose consistency in biological applications.

Properties

IUPAC Name

4-acetyl-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-14(24)15-4-6-16(7-5-15)28(25,26)20-8-9-22-10-11-23-19(22)13-17(21-23)18-3-2-12-27-18/h2-7,10-13,20H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACSKXZAUADXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 2-furancarboxaldehyde.

    Synthesis of Imidazo[1,2-b]pyrazole: This moiety can be constructed by the condensation of hydrazine derivatives with appropriate diketones or aldehydes, followed by cyclization.

    Coupling Reactions: The furan and imidazo[1,2-b]pyrazole units are then coupled through a series of reactions involving halogenation and nucleophilic substitution.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

4-acetyl-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activities.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It can be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 4-acetyl-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide and analogous compounds, focusing on structural features, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity (Reported) Reference Insights
This compound Imidazo[1,2-b]pyrazole + sulfonamide Furan-2-yl, acetyl, benzenesulfonamide Hypothesized kinase inhibition Structural refinement via SHELXL
N-(4-methylphenyl)-1H-imidazo[1,2-b]pyrazole-3-sulfonamide Imidazo[1,2-b]pyrazole + sulfonamide 4-methylphenyl COX-2 inhibition (IC₅₀ = 0.8 µM) N/A (Evidence not provided)
6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole Imidazo[1,2-b]pyrazole Thiophen-2-yl Anticancer (IC₅₀ = 12 µM) N/A (Evidence not provided)
4-nitrobenzenesulfonamide derivatives Benzenesulfonamide Variable nitro groups Antibacterial (MIC = 4–16 µg/mL) N/A (Evidence not provided)

Key Observations:

Core Heterocycle Influence :

  • The imidazo[1,2-b]pyrazole core in the target compound is shared with N-(4-methylphenyl)-1H-imidazo[1,2-b]pyrazole-3-sulfonamide , which exhibits COX-2 inhibitory activity. The furan-2-yl substituent in the target compound may enhance metabolic stability compared to thiophene analogs (e.g., 6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole ) due to reduced susceptibility to oxidative degradation.

Sulfonamide Functionalization: The acetylated benzenesulfonamide group in the target compound likely improves solubility and membrane permeability relative to non-acetylated sulfonamides (e.g., 4-nitrobenzenesulfonamide derivatives).

For example, the sulfonamide moiety is a hallmark of carbonic anhydrase inhibitors (e.g., acetazolamide), though the acetyl group may modulate selectivity.

Crystallographic Refinement: Unlike simpler sulfonamides, the target compound’s fused heterocyclic system may require advanced refinement tools like SHELXL for accurate crystallographic resolution, as noted in the provided evidence.

Biological Activity

4-acetyl-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C18H19N5O2S\text{C}_{18}\text{H}_{19}\text{N}_{5}\text{O}_{2}\text{S}

This structure features a furan ring and an imidazo[1,2-b]pyrazole moiety, which are known to contribute to its biological properties.

The biological activity of this compound can be attributed to several key mechanisms:

  • Inhibition of Kinases : Similar compounds have shown the ability to inhibit various kinases involved in cancer progression. For instance, imidazo[1,2-b]pyrazole derivatives have been reported to inhibit Aurora A/B kinases, which play a crucial role in cell division and proliferation .
  • Anti-inflammatory Properties : Pyrazole derivatives have been investigated for their anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Efficacy Against Cancer Cell Lines

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes some relevant findings:

Cell Line IC50 (µM) Mechanism
MCF73.79Induction of apoptosis
SF-26812.50Cell cycle arrest
NCI-H46042.30Inhibition of proliferation

These values indicate that the compound exhibits significant cytotoxicity against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines.

Case Studies

Several case studies highlight the potential of this compound in clinical applications:

  • Study on MCF7 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .
  • Inflammation Model : In an inflammation model using lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced pro-inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent .
  • Kinase Inhibition Assay : In vitro assays indicated that this compound could inhibit Aurora A kinase activity with an IC50 value comparable to established inhibitors, supporting its role as a potential therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-acetyl-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step reactions, including coupling of the imidazo-pyrazole core with sulfonamide and acetyl-functionalized benzene. Key parameters include:

  • Temperature control : Optimal ranges (e.g., 60–80°C) to prevent side reactions like furan ring decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Catalyst use : Palladium-based catalysts for cross-coupling reactions, with monitoring via TLC to track progress .
    • Validation : NMR and mass spectrometry confirm structural integrity, with purity assessed via HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • 1H/13C NMR : Resolve imidazo-pyrazole proton environments and confirm acetyl/sulfonamide group integration .
  • High-resolution MS : Verify molecular weight (e.g., expected [M+H]+ ion) and detect impurities .
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for acetyl) .
    • Cross-validation : Discrepancies in NMR signals may indicate tautomerism in the imidazo-pyrazole core, requiring 2D NMR (COSY, HSQC) .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemical calculations) guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :

  • Reaction path search : Use density functional theory (DFT) to predict regioselectivity in imidazo-pyrazole functionalization .
  • Docking studies : Simulate interactions with biological targets (e.g., kinases or viral proteases) to prioritize derivatives .
  • Data-driven optimization : Machine learning models trained on IC50 values of analogs predict substituent effects on activity .
    • Case Study : Furyl-substituted analogs show improved binding affinity due to π-π stacking, as validated by MD simulations .

Q. How should researchers address contradictions in biological activity data across structurally similar sulfonamide derivatives?

  • Methodological Answer :

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., acetyl vs. trifluoromethyl) on potency .
  • Assay standardization : Control variables (e.g., cell lines, incubation time) to isolate compound-specific effects .
  • Meta-analysis : Aggregate data from analogs (e.g., pyrazole- and imidazole-containing sulfonamides) to identify trends .
    • Example : Discrepancies in antiviral activity may arise from differences in cell permeability, assessed via logP calculations .

Q. What experimental strategies can elucidate the mechanism of action for this compound’s antimicrobial activity?

  • Methodological Answer :

  • Enzymatic assays : Test inhibition of bacterial enzymes (e.g., dihydrofolate reductase) linked to sulfonamide activity .
  • Resistance studies : Expose bacterial strains to sublethal doses to identify mutation hotspots via whole-genome sequencing .
  • Imaging techniques : Use fluorescence-tagged analogs to track cellular uptake and localization .
    • Validation : Synergy studies with β-lactam antibiotics reveal enhanced efficacy, suggesting cell-wall disruption .

Methodological Challenges and Solutions

Q. How can researchers optimize the scalability of synthesis while maintaining yield and purity?

  • Answer :

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., sulfonamide coupling) .
  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to reduce waste .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

Q. What statistical approaches are recommended for designing experiments to study this compound’s stability under varying pH and temperature?

  • Answer :

  • Factorial design : Test pH (3–9), temperature (25–60°C), and buffer composition as independent variables .
  • Response surface methodology (RSM) : Model degradation kinetics to identify optimal storage conditions .
  • Accelerated stability testing : Use Arrhenius plots to predict shelf life at 25°C based on high-temperature data .

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